

Assessing the drug-like properties of Ethyl 4-piperidinecarboxylate derivatives

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Compound of Interest

Compound Name: Ethyl 4-piperidinecarboxylate

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An In-Depth Guide to the Drug-Like Properties of **Ethyl 4-piperidinecarboxylate** Derivatives for Medicinal Chemists

Introduction: The Privileged Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine scaffold holds a privileged status.^[1]^[2] This simple six-membered heterocycle is a ubiquitous structural motif found in a vast array of pharmaceuticals, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.^[1]^[3] Among the many building blocks used to construct these complex molecules, **Ethyl 4-piperidinecarboxylate** (CAS 1126-09-6) stands out as a particularly versatile and valuable intermediate.^[4]^[5]^[6] Its structure offers multiple points for chemical modification, allowing chemists to fine-tune properties and achieve desired biological activity.

This guide provides a comprehensive assessment of the drug-like properties of **Ethyl 4-piperidinecarboxylate** derivatives. As a senior application scientist, my goal is to move beyond a simple recitation of facts and delve into the causality behind experimental choices and the strategic thinking required for successful lead optimization. We will objectively compare the performance of this scaffold, supported by in silico predictions and established experimental protocols, to provide researchers, scientists, and drug development professionals with a practical framework for their work.

The Concept of "Drug-Likeness": A Foundation for Success

The term "drug-likeness" refers to a qualitative assessment of a compound's potential to become an orally active drug. It is governed by a molecule's physicochemical properties, which in turn influence its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.^[7] A compound with poor ADMET properties is likely to fail in clinical trials, regardless of its potency. Therefore, assessing drug-likeness early in the discovery process is crucial for mitigating risk and focusing resources on the most promising candidates.

Lipinski's Rule of Five: An Enduring Guideline

One of the most influential guidelines in medicinal chemistry is Lipinski's Rule of Five (Ro5), developed in 1997.^{[8][9]} It was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic.^[8] The "rule" states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria^{[8][10][11]}:

- Molecular Weight (MW) \leq 500 Daltons
- Octanol-Water Partition Coefficient (LogP) \leq 5
- Hydrogen Bond Donors (HBD) \leq 5 (sum of OH and NH groups)
- Hydrogen Bond Acceptors (HBA) \leq 10 (sum of N and O atoms)

It is critical to remember that these are guidelines, not rigid laws.^{[12][13]} Many successful drugs, particularly natural products and antibiotics, lie "beyond the Rule of Five."^{[9][10]} Nevertheless, Ro5 provides an excellent starting point for evaluating compound quality.

Physicochemical Profile of the Core Scaffold

Let's begin by analyzing the parent compound, **Ethyl 4-piperidinecarboxylate**, against these foundational metrics.

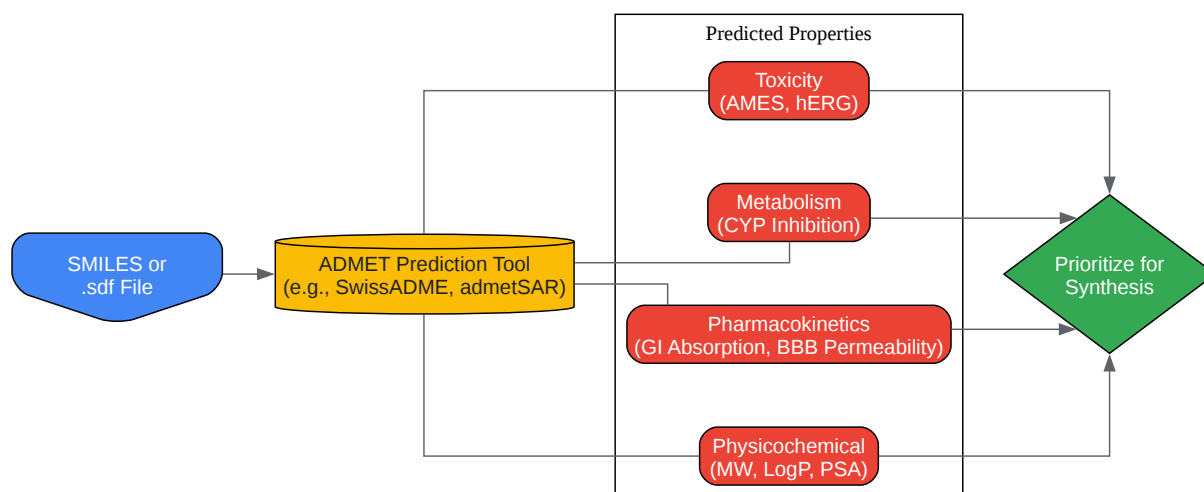
Property	Value	Lipinski's Guideline	Compliance
Molecular Formula	C ₈ H ₁₅ NO ₂	N/A	N/A
Molecular Weight	157.21 g/mol	≤ 500	Yes
XLogP3	0.5	≤ 5	Yes
Hydrogen Bond Donors	1	≤ 5	Yes
Hydrogen Bond Acceptors	3	≤ 10	Yes
Rotatable Bonds	2	N/A	N/A
Polar Surface Area (PSA)	38.3 Å ²	N/A	N/A

Data sourced from PubChem CID 70770.[\[14\]](#)

As the table clearly shows, the core **Ethyl 4-piperidinecarboxylate** scaffold is an ideal starting point for drug design. It has a low molecular weight, balanced lipophilicity, and ample room for modification without immediately violating Lipinski's rules. Its favorable profile provides a solid foundation upon which medicinal chemists can build complexity to achieve target potency and selectivity.

Strategic Derivatization: Modulating Properties for Optimal Performance

The true power of the **Ethyl 4-piperidinecarboxylate** scaffold lies in its potential for derivatization. Modifications at the piperidine nitrogen (N1 position) and the ethyl ester (C4 position) can profoundly influence the molecule's drug-like properties.



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Caption: A streamlined workflow for in silico ADMET prediction.

Essential In Vitro Experimental Protocols

While in silico models are invaluable for prioritization, experimental data is the gold standard. The following protocols are fundamental for validating computational predictions.

1. Kinetic Solubility Assay (Turbidimetric Method)

- **Causality:** This assay is critical because poor solubility can lead to inaccurate results in other biological assays and is a major hurdle for oral absorption. [15] It measures how much compound can be dissolved from a concentrated DMSO stock into an aqueous buffer, mimicking the conditions a compound might face during in vitro testing.
- **Protocol:**

- Prepare a 10 mM stock solution of the test compound in 100% DMSO.
- In a 96-well plate, add 198 μ L of phosphate-buffered saline (PBS), pH 7.4.
- Add 2 μ L of the 10 mM compound stock to the buffer (final concentration 100 μ M, 1% DMSO).
- Mix vigorously and incubate at room temperature for 2 hours.
- Measure the absorbance (or light scattering) at 620 nm using a plate reader.
- Compare the reading to positive (known insoluble compound) and negative (buffer with 1% DMSO) controls to determine the point of precipitation.

2. Caco-2 Permeability Assay

- Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This makes it the industry-standard in vitro model for predicting human intestinal absorption of drugs. [1]*
Protocol:
 - Seed Caco-2 cells onto a 24-well Transwell® plate insert (polycarbonate membrane, 0.4 μ m pore size).
 - Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.
 - Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
 - Remove the culture medium. Add the test compound (e.g., at 10 μ M) in transport buffer to the apical (A) side and fresh buffer to the basolateral (B) side.
 - Incubate at 37°C with gentle shaking.
 - At specified time points (e.g., 2 hours), take samples from both the A and B compartments.
 - Quantify the compound concentration in each sample using LC-MS/MS.

- Calculate the apparent permeability coefficient (P_{app}) in the A-to-B direction.

3. Metabolic Stability Assay (Human Liver Microsomes)

- Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes. [16] Human Liver Microsomes (HLM) are subcellular fractions that contain a high concentration of these enzymes, providing a reliable in vitro system to predict a compound's metabolic clearance in the body.
- Protocol:
 - Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 μM) in a phosphate buffer (pH 7.4).
 - Pre-warm the mixture to 37°C.
 - Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
 - Centrifuge the samples to precipitate the protein.
 - Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
 - Determine the rate of disappearance of the compound to calculate its intrinsic clearance and in vitro half-life ($t_{1/2}$).

Conclusion and Future Perspectives

The **Ethyl 4-piperidinecarboxylate** scaffold is an exceptional starting point for the design of drug-like molecules. Its inherent compliance with Lipinski's Rule of Five provides a low-risk foundation, while its two distinct points for modification offer chemists the flexibility to tune physicochemical properties, enhance metabolic stability, and optimize target engagement.

The journey from a promising scaffold to a preclinical candidate is a complex, multi-parameter optimization challenge. [17]By integrating early in silico ADMET predictions with robust in vitro validation, research teams can navigate the lead optimization process with greater confidence. [18]The strategic derivatization of the **Ethyl 4-piperidinecarboxylate** core, guided by the principles and protocols outlined in this guide, will undoubtedly continue to yield novel therapeutics across a wide range of diseases.

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